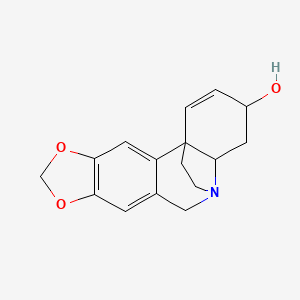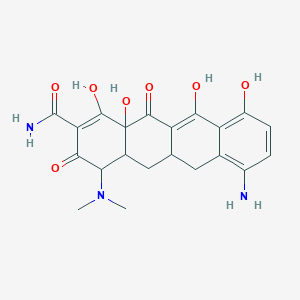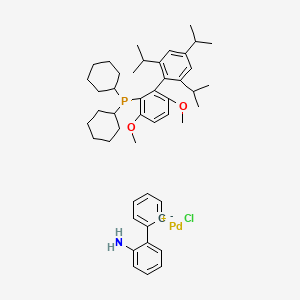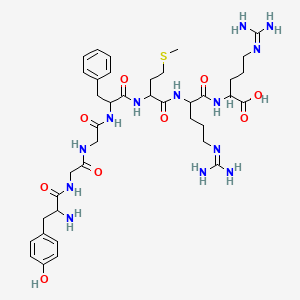
1,2-Didehydrocrinan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Didehydrocrinan-3-ol: is a chemical compound with the molecular formula C16H17NO3 alkaloids , which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is structurally related to the crinine alkaloids, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Didehydrocrinan-3-ol can be synthesized through various organic synthesis methods. One common approach involves the use of buta-2,3-dien-1-ol as a starting material. The synthesis typically involves multi-step manipulations, including the use of reducing agents such as LiAlH4 or MeLi in the final step .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
化学反応の分析
Types of Reactions: 1,2-Didehydrocrinan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as and are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction may produce alcohols .
科学的研究の応用
1,2-Didehydrocrinan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects, such as and activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2-Didehydrocrinan-3-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: This can disrupt various biochemical pathways, leading to therapeutic effects.
Binding to receptors: This can modulate cellular signaling pathways and influence cellular responses.
類似化合物との比較
- Crinan-11-ol, 1,2-didehydro-3-methoxy-
- Natalensin
- 3-Epicrinamine
Comparison: 1,2-Didehydrocrinan-3-ol is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
特性
| 510-67-8 | |
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2 |
InChIキー |
RPAORVSEYNOMBR-UHFFFAOYSA-N |
正規SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)


![tert-butyl N-[5-amino-6-[2,2-diethoxyethyl(2-phenylethyl)amino]-6-oxohexyl]carbamate](/img/structure/B12320775.png)
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
